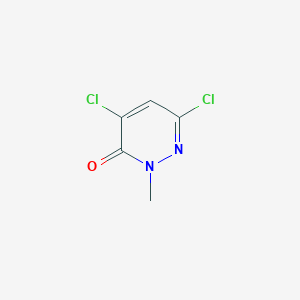
4,6-Dichloro-2-methylpyridazin-3(2H)-one
Übersicht
Beschreibung
4,6-Dichloro-2-methylpyridazin-3(2H)-one is a useful research compound. Its molecular formula is C5H4Cl2N2O and its molecular weight is 179 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4,6-Dichloro-2-methylpyridazin-3(2H)-one is a chlorinated heterocyclic compound belonging to the pyridazinone family. Its molecular structure features two chlorine atoms at the 4- and 6-positions of the pyridazine ring, which significantly influence its chemical reactivity and biological activity. This compound has garnered attention for its potential pharmacological properties, particularly in the fields of medicinal chemistry and synthetic organic chemistry.
The compound exhibits typical reactivity associated with chlorinated heterocycles. The chlorine atoms are prone to nucleophilic substitution reactions, allowing for the introduction of various substituents such as amines and alkoxides. It can also undergo palladium-catalyzed cross-coupling reactions, facilitating the synthesis of functionalized pyridazinone derivatives.
Biological Activities
Research indicates that this compound possesses several notable biological activities:
- Antimicrobial Activity : Compounds in the pyridazinone class have been studied for their antimicrobial properties, showing effectiveness against various bacterial strains.
- Anti-inflammatory Properties : The compound has been investigated for its ability to inhibit inflammatory pathways, suggesting potential applications in treating inflammatory diseases.
- Anticancer Activity : Specific studies reveal that derivatives of this compound may exhibit selective toxicity against certain cancer cell lines. For instance, compounds derived from this compound have shown promising results in enhancing the efficacy of chemotherapeutic agents like doxorubicin in breast cancer models .
Case Studies and Research Findings
- Inhibition of Bromodomains : A study highlighted the development of inhibitors based on 4,5-dichloro-2-methylpyridazin-3(2H)-one that demonstrated high potency (Kd = 6.3 nM) and selectivity over BET bromodomains. These inhibitors sensitized breast cancer cells to doxorubicin treatment, indicating their potential as therapeutic agents in cancer therapy .
- Mechanistic Studies : Research has shown that modifications to the pyridazinone structure can significantly alter its biological activity. For example, structural variations lead to different affinities for molecular targets involved in cancer progression and inflammation .
Comparative Analysis with Related Compounds
The following table summarizes structural comparisons between this compound and similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4,5-Dichloro-2-methylpyridazin-3(2H)-one | C₆H₅Cl₂N₃O | Chlorine at different positions; differing reactivity |
| 4-Chloro-2-methylpyridazin-3(2H)-one | C₆H₆ClN₃O | Single chlorine substitution; distinct biological activity |
| 5-Chloro-2-methylpyridazin-3(2H)-one | C₆H₆ClN₃O | Similar structure but different chlorine positioning |
Eigenschaften
IUPAC Name |
4,6-dichloro-2-methylpyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2O/c1-9-5(10)3(6)2-4(7)8-9/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEYFTYYCUSQCJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC(=N1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50496954 | |
| Record name | 4,6-Dichloro-2-methylpyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50496954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6885-89-8 | |
| Record name | 4,6-Dichloro-2-methylpyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50496954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















